rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans
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Overview
Description
rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a thiophene ring, and a pyrrolidine core. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans typically involves the following steps:
Formation of the Pyrrolidine Core: The pyrrolidine core can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl halides under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is attached via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of bioactive compounds.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and thiophene groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
- rac-methyl (3R,4S)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate hydrochloride
- methyl (3S,4R)-4-(thiophen-3-yl)pyrrolidine-3-carboxylate
Uniqueness:
- The presence of the benzyl group distinguishes rac-methyl (3R,4S)-1-benzyl-4-(thiophen-3-yl)pyrrolidine-3-carboxylate, trans from other similar compounds, potentially enhancing its binding affinity and specificity in biological systems.
- The trans configuration of the compound may also contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-thiophen-3-ylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-17(19)16-11-18(9-13-5-3-2-4-6-13)10-15(16)14-7-8-21-12-14/h2-8,12,15-16H,9-11H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXUSEYXIHEMLD-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CSC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CSC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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